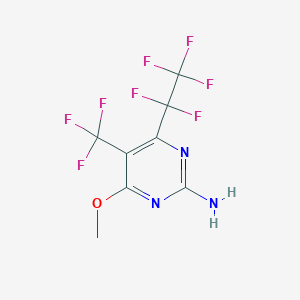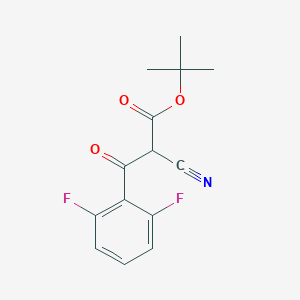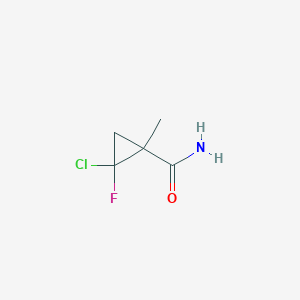
2-Amino-4-(methoxy)-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(methoxy)-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine, also known as AMPTFP, is a five-member heterocyclic compound with an aromatic ring structure. It has been widely studied for its potential applications in various areas of science, such as synthetic chemistry, medicinal chemistry, and material science. The compound has attracted significant interest due to its unique structure, which enables it to exhibit a variety of interesting properties. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for AMPTFP.
Scientific Research Applications
2-Amino-4-(methoxy)-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine has been studied for a variety of applications in scientific research. The compound has been used as a building block for the synthesis of other compounds, including pyrimidine derivatives, heterocyclic compounds, and organometallic compounds. In addition, the compound has been used as a ligand in coordination chemistry and as a catalyst in organic reactions. It has also been used as a model system for the study of the electronic structure of aromatic compounds. Furthermore, the compound has been used as a model system for the study of the properties of fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-Amino-4-(methoxy)-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine is not entirely understood. However, it is believed that the compound exhibits its effects by interacting with various biological targets. Specifically, it is believed that the compound binds to the active sites of enzymes, receptors, and other proteins, leading to changes in their activity. Furthermore, the compound is believed to interact with the cell membrane, leading to changes in the permeability of the membrane. Additionally, the compound is believed to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-4-(methoxy)-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine are not fully understood. However, the compound has been shown to have a variety of effects in laboratory studies. For example, the compound has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce inflammation in animal models. In addition, the compound has been shown to exhibit antifungal and antibacterial activity, as well as to inhibit the growth of viruses. Furthermore, the compound has been shown to exhibit antioxidant and anti-diabetic activity.
Advantages and Limitations for Lab Experiments
The use of 2-Amino-4-(methoxy)-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize, and is commercially available. Second, the compound is relatively stable, and is not easily degraded in the presence of light or heat. Third, the compound is relatively non-toxic, and is not known to cause any significant adverse effects. However, the compound is relatively expensive, and its solubility in water is limited. In addition, the compound is not very soluble in organic solvents, and its solubility in organic solvents is limited.
Future Directions
The potential applications of 2-Amino-4-(methoxy)-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine are numerous and varied. One potential application is the development of new drugs and therapeutic agents. Additionally, the compound could be used in the development of new materials, such as polymers and nanoparticles. Furthermore, the compound could be used in the development of new catalysts and catalytic systems. Finally, the compound could be used in the development of new diagnostic and imaging technologies.
Synthesis Methods
The synthesis of 2-Amino-4-(methoxy)-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine has been reported in several studies. The most commonly used methods involve the condensation of 4-methoxy-2-amino-6-pentafluoroethyl-5-trifluoromethylpyrimidine with an appropriate reagent, such as ethyl chloroformate or ethyl trifluoromethanesulfonate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at room temperature. The reaction is typically complete within one hour, and the product is isolated as a white solid.
properties
IUPAC Name |
4-methoxy-6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F8N3O/c1-20-4-2(7(11,12)13)3(18-5(17)19-4)6(9,10)8(14,15)16/h1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSOSBQVMJVRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F8N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(methoxy)-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)




![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)

![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)


![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)
![1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6301960.png)